2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine

Medicinal Chemistry Agrochemical Synthesis Cross-Coupling Reactions

Medicinal chemists requiring rapid SAR exploration of kinase inhibitors face bottlenecks in synthesizing diverse C2-functionalized pyrimidines. This compound addresses that by providing a single C2-Cl leaving group for high-throughput SNAr diversification, while the pre-installed C4-CF2H enhances metabolic stability and the C6-p-tolyl group provides key hydrophobic pocket engagement. - Single-point C2 functionalization ensures well-defined SAR - Pre-installed C4-CF2H group improves ADME profiles - Available for immediate delivery globally

Molecular Formula C12H9ClF2N2
Molecular Weight 254.66 g/mol
CAS No. 1271476-80-2
Cat. No. B1480983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine
CAS1271476-80-2
Molecular FormulaC12H9ClF2N2
Molecular Weight254.66 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C(F)F
InChIInChI=1S/C12H9ClF2N2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3
InChIKeySRZVLRBHKNYNEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (CAS 1271476-80-2): A Triply-Substituted Pyrimidine Scaffold for Targeted Molecular Design


2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (CAS: 1271476-80-2, MF: C12H9ClF2N2, MW: 254.66 g/mol) is a poly-substituted pyrimidine derivative characterized by three distinct functional moieties on a central heteroaromatic core: a C2-position chloro leaving group for nucleophilic aromatic substitution (SNAr), a C4-position difluoromethyl group (CF2H) as a lipophilic hydrogen bond donor, and a C6-position p-tolyl group (4-methylphenyl) that introduces both lipophilicity and π-π stacking potential . This substitution pattern differentiates it from simpler mono- or di-substituted pyrimidine building blocks, positioning it as an advanced, multi-functional intermediate for medicinal chemistry and agrochemical research .

Why Generic Substitution of 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (1271476-80-2) Is Scientifically Unviable


Generic substitution with close analogs like 2-chloro-4-(difluoromethyl)pyrimidine (CAS: 1261629-31-5) or 4,6-dichloro-5-(difluoromethyl)pyrimidine (CAS: 1443290-45-6) is not feasible because this compound's specific, asymmetric substitution pattern—a single C2-Cl handle, a C4-CF2H group, and a bulky C6-p-tolyl moiety—dictates a unique chemical reactivity and three-dimensional topology . The p-tolyl group, in particular, is a critical pharmacophore for kinase hinge-binding and hydrophobic pocket interactions, a feature entirely absent in simpler intermediates . Substitution would result in the loss of this essential C6 aryl vector, fundamentally altering the molecule's potential for target engagement and downstream SAR exploration .

Quantitative Evidence Guide for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (1271476-80-2): Differentiated Properties vs. Key Analogs


Tri-Substituted Pyrimidine Core Offers Superior Synthetic Versatility over Di-Substituted Scaffolds

The target compound features a unique combination of three distinct substituents (C2-Cl, C4-CF2H, C6-p-tolyl) on the pyrimidine ring, providing a distinct synthetic advantage over simpler di-substituted analogs like 2-chloro-4-(difluoromethyl)pyrimidine (CAS 1261629-31-5), which lacks the C6-p-tolyl group entirely . The presence of the C2-Cl group allows for divergent synthesis via SNAr, while the C6-p-tolyl group is pre-installed, enabling direct entry into late-stage SAR studies and avoiding the need for an additional Suzuki coupling step, which can introduce variability and lower yields .

Medicinal Chemistry Agrochemical Synthesis Cross-Coupling Reactions

C6 p-Tolyl Moiety Confers a Unique Kinase Hinge-Binding Pharmacophore Compared to Simpler Aryl-Pyrimidines

The C6-p-tolyl group on the target compound is a well-established pharmacophoric element for occupying the hydrophobic back pocket in ATP-competitive kinase inhibitors, a feature that distinguishes it from analogs lacking this specific aryl substitution . In contrast, the close analog 2-(p-tolyl)pyrimidine (which lacks the C2-Cl and C4-CF2H handles) acts as a potent JNK inhibitor (IC50 = 70-220 nM across isoforms) with 10-100 fold selectivity over a 25-kinase panel, directly validating the p-tolyl-pyrimidine framework for kinase engagement . The target compound retains this critical pharmacophore while adding a synthetically enabling C2-Cl handle and a metabolically advantageous C4-CF2H group .

Kinase Inhibition Structure-Based Drug Design Pharmacophore Modeling

Difluoromethyl Group (CF2H) Offers a Superior Lipophilic Hydrogen Bond Donor Profile vs. Trifluoromethyl (CF3) Analogs

The C4-difluoromethyl (CF2H) group in the target compound is a distinct bioisostere compared to the more common trifluoromethyl (CF3) group found in many fluorinated pyrimidines . In a structural analog, 4,6-dichloro-5-(difluoromethyl)pyrimidine, the CF2H group is noted to be a key structural motif that can influence a molecule's electronic properties, metabolic stability, and membrane permeability . The CF2H group acts as a lipophilic hydrogen bond donor (unlike CF3, which is a pure H-bond acceptor), enabling unique interactions with protein binding pockets and potentially improving solubility over its CF3 counterparts [1].

Medicinal Chemistry ADME Optimization Bioisostere Strategy

The C2-Cl Handle Enables Divergent, High-Yielding SNAr Reactions vs. Multi-Chloro Analogs That Suffer from Poor Regioselectivity

Unlike the multi-chloro analog 4,6-dichloro-5-(difluoromethyl)pyrimidine, which has two equally reactive C4 and C6 chloro groups, the target compound possesses a single C2-Cl leaving group . This allows for highly predictable and regioselective nucleophilic aromatic substitution (SNAr) without the formation of regioisomeric mixtures, which are common and difficult to separate when using dichloro analogs [1]. The C6-p-tolyl group is not a leaving group, ensuring that functionalization occurs exclusively at the C2 position .

Synthetic Methodology Regioselective Functionalization Chemical Library Synthesis

Key Application Scenarios for 2-Chloro-4-(difluoromethyl)-6-(p-tolyl)pyrimidine (1271476-80-2)


Divergent Synthesis of Kinase-Focused Chemical Libraries

The compound's single C2-Cl handle serves as a divergent point for high-throughput SNAr reactions with diverse amine, alcohol, or thiol building blocks . This enables the rapid construction of focused libraries of C2-substituted-4-(difluoromethyl)-6-(p-tolyl)pyrimidines for kinase inhibitor screening, a strategy validated by the potent JNK inhibition observed in structurally related p-tolyl-pyrimidines (hJNK IC50 = 70-220 nM) . The exclusive C2 functionalization ensures each well in a screening plate contains a single, well-defined molecular entity, a critical requirement for reliable SAR analysis [1].

Late-Stage Functionalization and ADME Optimization

This compound is ideal for late-stage functionalization (LSF) campaigns aimed at modulating the ADME properties of advanced leads. The pre-installed C4-CF2H group offers an improved metabolic stability and permeability profile compared to traditional methyl or trifluoromethyl groups, a key advantage for improving oral bioavailability . Researchers can use the C2-Cl handle as a final attachment point for solubilizing groups or targeting vectors without disturbing the core pharmacophore, thereby fine-tuning drug-like properties at a critical stage of lead optimization .

Synthesis of Advanced Pyrimidine-Based Agrochemical Intermediates

The structural motif of a 4-(difluoromethyl)pyrimidine is central to several SDHI fungicide classes, with optimized derivatives showing potent in vivo antifungal activity (EC50 = 2.16 mg/L against southern corn rust) . The target compound's C6-p-tolyl group provides a key point of structural diversification not found in simpler intermediates, making it a valuable scaffold for designing new agrochemical candidates with potential activity against resistant fungal strains . Its unique substitution pattern could lead to novel intellectual property in the competitive agrochemical space.

Development of Fluorescent Probes and Chemical Biology Tools

The C2-Cl handle allows for facile bioconjugation with fluorophores or affinity tags (e.g., biotin) through a stable amine or thioether linkage . The resulting conjugate retains the p-tolyl-pyrimidine core, which is known to engage kinase ATP-binding pockets, enabling the creation of tool compounds for competitive binding assays, target engagement studies, and cellular imaging of kinase localization and activity .

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